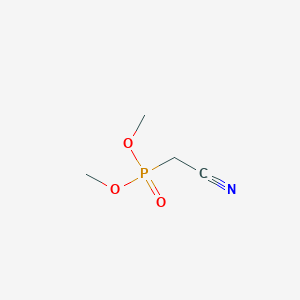

Dimethyl (cyanomethyl)phosphonate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-dimethoxyphosphorylacetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8NO3P/c1-7-9(6,8-2)4-3-5/h4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOABFBADMALFGR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COP(=O)(CC#N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8NO3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90505796 | |

| Record name | Dimethyl (cyanomethyl)phosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90505796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21658-92-4 | |

| Record name | Dimethyl (cyanomethyl)phosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90505796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DIMETHYL (CYANOMETHYL)PHOSPHONATE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Navigating Olefin Synthesis: An In-depth Technical Guide to (Cyanomethyl)phosphonates for the Modern Researcher

A Note on Scope: This guide focuses on Diethyl (cyanomethyl)phosphonate (CAS No. 2537-48-6) , a widely utilized reagent in contemporary organic synthesis. While the structurally similar Dimethyl (cyanomethyl)phosphonate (CAS No. 21658-92-4) exists, the diethyl ester is more extensively documented and employed in the applications most relevant to drug discovery and development, such as the Horner-Wadsworth-Emmons reaction.[1] This guide, therefore, centers on the diethyl variant to provide the most practical and well-supported information for researchers.

Introduction: The Strategic Advantage of Diethyl (cyanomethyl)phosphonate in Synthesis

In the intricate landscape of pharmaceutical and agrochemical development, the efficient and stereocontrolled construction of carbon-carbon double bonds is a cornerstone of molecular architecture. Diethyl (cyanomethyl)phosphonate has emerged as a pivotal reagent for this purpose, primarily through its role in the Horner-Wadsworth-Emmons (HWE) reaction.[2][3] Its utility lies in its capacity to introduce an α,β-unsaturated nitrile moiety, a versatile functional group that serves as a precursor to a myriad of other functionalities, including amides, carboxylic acids, and heterocycles.[2] This phosphonate is particularly valued for its ability to react with a wide range of aldehydes and ketones, often under mild conditions, to yield olefins with a high degree of stereoselectivity, predominantly favoring the (E)-isomer.[3] For drug development professionals, mastery of this reagent's application is not merely a technical skill but a strategic advantage in the rapid assembly of complex molecular scaffolds and novel chemical entities.

Physicochemical Properties at a Glance

A thorough understanding of a reagent's physical and chemical characteristics is fundamental to its effective and safe use in a laboratory setting. The properties of Diethyl (cyanomethyl)phosphonate are summarized below for quick reference.

| Property | Value | Source(s) |

| CAS Number | 2537-48-6 | [4][5] |

| Molecular Formula | C6H12NO3P | [4] |

| Molecular Weight | 177.14 g/mol | [4][6] |

| Appearance | Colorless to light yellow liquid | [2][7] |

| Boiling Point | 101-102 °C at 0.4 mmHg | [2] |

| Density | 1.095 g/mL at 25 °C | [2] |

| Refractive Index | n20/D 1.434 | [2] |

| Solubility | Soluble in chloroform and methanol. Miscible with water, tetrahydrofuran, ethyl acetate, and methylene chloride. | [2] |

| Storage | 2-8°C, under an inert atmosphere. | [2][5] |

Synthesis of Diethyl (cyanomethyl)phosphonate: The Arbuzov Reaction

The most common and efficient method for preparing Diethyl (cyanomethyl)phosphonate is the Michaelis-Arbuzov reaction. This reaction involves the treatment of a trialkyl phosphite, in this case, triethyl phosphite, with an alkyl halide, chloroacetonitrile. The reaction proceeds via a nucleophilic attack of the phosphorus on the electrophilic carbon of chloroacetonitrile, followed by the dealkylation of the resulting phosphonium salt by the displaced halide ion to yield the final phosphonate product.

Caption: Synthesis workflow for Diethyl (cyanomethyl)phosphonate.

Experimental Protocol: Synthesis via the Arbuzov Reaction[2]

Materials:

-

Triethyl phosphite

-

Chloroacetonitrile

-

Round-bottom flask equipped with a magnetic stirrer, heating mantle, condenser, and dropping funnel

-

Vigreux fractionation column

-

Vacuum distillation apparatus

Procedure:

-

Initial Setup: Charge a round-bottom flask with triethyl phosphite (4.0 mol).

-

Heating: Heat the triethyl phosphite to 150°C with stirring.

-

Addition of Chloroacetonitrile: Slowly add chloroacetonitrile (2.0 mol) dropwise to the heated triethyl phosphite over a period of 2 hours. Chloroethane gas will be evolved during this process and should be handled in a well-ventilated fume hood.

-

Reaction Completion: After the addition is complete, continue to stir the reaction mixture at 150°C for an additional 2 hours, or until the evolution of gas ceases.

-

Purification: Upon completion of the reaction, allow the mixture to cool. Purify the crude product by vacuum distillation using a Vigreux fractionation column to obtain Diethyl (cyanomethyl)phosphonate as a colorless to light yellow liquid.

Applications in Research and Drug Development

The primary application of Diethyl (cyanomethyl)phosphonate in organic synthesis is as a reagent in the Horner-Wadsworth-Emmons (HWE) reaction to produce α,β-unsaturated nitriles.[2] This reaction is a cornerstone of modern synthetic chemistry due to its high reliability and stereoselectivity.

The Horner-Wadsworth-Emmons Reaction: A Mechanistic Overview

The HWE reaction involves the reaction of a phosphonate-stabilized carbanion with an aldehyde or ketone to form an alkene. The reaction begins with the deprotonation of the phosphonate at the α-carbon using a suitable base to form a nucleophilic carbanion. This carbanion then attacks the carbonyl carbon of the aldehyde or ketone, leading to a betaine intermediate. This intermediate subsequently undergoes cyclization to form a four-membered oxaphosphetane ring, which then collapses to yield the alkene and a water-soluble phosphate byproduct. The stereochemical outcome is influenced by the reaction conditions and the nature of the substituents.

Caption: Mechanism of the Horner-Wadsworth-Emmons Reaction.

Experimental Protocol: A Typical Horner-Wadsworth-Emmons Reaction

Materials:

-

Diethyl (cyanomethyl)phosphonate

-

Anhydrous tetrahydrofuran (THF)

-

A strong base (e.g., sodium hydride, n-butyllithium)

-

Aldehyde or ketone

-

Quenching solution (e.g., saturated aqueous ammonium chloride)

-

Extraction solvent (e.g., ethyl acetate)

-

Drying agent (e.g., anhydrous magnesium sulfate)

-

Round-bottom flask, magnetic stirrer, syringe, and other standard glassware

Procedure:

-

Preparation of the Carbanion: In a flame-dried, inert atmosphere (e.g., nitrogen or argon) flask, dissolve Diethyl (cyanomethyl)phosphonate in anhydrous THF. Cool the solution to an appropriate temperature (e.g., 0°C or -78°C).

-

Deprotonation: Add the base dropwise to the phosphonate solution with stirring. Allow the mixture to stir for a specified time to ensure complete formation of the carbanion.

-

Addition of the Carbonyl Compound: Add a solution of the aldehyde or ketone in anhydrous THF dropwise to the carbanion solution.

-

Reaction: Allow the reaction to proceed at the chosen temperature for a specified duration, monitoring by a suitable technique (e.g., TLC).

-

Quenching: Carefully quench the reaction by the slow addition of the quenching solution.

-

Workup: Allow the mixture to warm to room temperature. Extract the product with the chosen organic solvent. Combine the organic layers, wash with brine, dry over the drying agent, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography to obtain the desired α,β-unsaturated nitrile.

Further Applications in Drug Discovery

Beyond the standard HWE reaction, Diethyl (cyanomethyl)phosphonate is a versatile reagent with broader applications:

-

Synthesis of Heterocycles: The α,β-unsaturated nitrile products of the HWE reaction are excellent precursors for the synthesis of various nitrogen-containing heterocycles, which are prevalent in many drug molecules.

-

Michael Additions: The electron-withdrawing nature of the nitrile group activates the double bond for Michael additions, allowing for the introduction of further complexity into the molecular structure.

-

Functional Group Interconversion: The nitrile group can be readily hydrolyzed to a carboxylic acid or reduced to an amine, providing access to a wide range of functional groups.

Safety and Handling

Diethyl (cyanomethyl)phosphonate is a hazardous substance and must be handled with appropriate safety precautions.

-

Toxicity: It is harmful if swallowed, in contact with skin, or if inhaled.[6][8]

-

Irritation: It causes skin and serious eye irritation, and may cause respiratory irritation.[6][8]

-

Handling: Always handle this reagent in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[8]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[2][5]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

Diethyl (cyanomethyl)phosphonate is a powerful and versatile tool in the arsenal of the modern synthetic chemist. Its ability to reliably form α,β-unsaturated nitriles via the Horner-Wadsworth-Emmons reaction provides a robust platform for the synthesis of complex molecules, making it an invaluable reagent in the pursuit of novel therapeutics and other advanced materials. A comprehensive understanding of its properties, synthesis, and reactivity, coupled with stringent adherence to safety protocols, will enable researchers to fully leverage the potential of this important synthetic building block.

References

-

P212121. Diethyl cyanomethyl phosphonate | CAS 2537-48-6. [Link]

-

Pharmaffiliates. This compound | CAS No : 21658-92-4. [Link]

-

PubChem. Diethyl (cyanomethyl)phosphonate | C6H12NO3P | CID 75676. [Link]

-

Pharmaffiliates. Diethyl Cyanomethylphosphonate (BSC) | CAS No : 2537-48-6. [Link]

Sources

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. Diethyl cyanomethylphosphonate | 2537-48-6 [chemicalbook.com]

- 3. Diethyl cyanomethylphosphonate - Enamine [enamine.net]

- 4. store.p212121.com [store.p212121.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. Diethyl (cyanomethyl)phosphonate | C6H12NO3P | CID 75676 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. CAS 2537-48-6: Diethyl P-(cyanomethyl)phosphonate [cymitquimica.com]

- 8. fishersci.com [fishersci.com]

Dimethyl (cyanomethyl)phosphonate: A Comprehensive Technical Guide for Synthetic Chemists

Introduction

Dimethyl (cyanomethyl)phosphonate is a valuable C-C bond forming reagent in modern organic synthesis, primarily utilized in the Horner-Wadsworth-Emmons (HWE) reaction. Its ability to generate α,β-unsaturated nitriles with high stereoselectivity makes it an important tool for medicinal chemists and researchers in drug development. This guide provides an in-depth overview of its properties, synthesis, and applications, with a focus on the practical considerations for its use in a laboratory setting.

The core utility of this compound lies in its capacity to act as a stabilized phosphonate ylide precursor. The electron-withdrawing nature of the nitrile group increases the acidity of the adjacent methylene protons, facilitating the formation of a carbanion that can readily react with aldehydes and ketones. This reactivity profile offers several advantages over the traditional Wittig reaction, including the ease of purification of the water-soluble phosphate byproduct and generally higher E-alkene selectivity.[1]

Core Properties

A clear understanding of the physicochemical properties of this compound is essential for its safe handling and effective use in synthesis.

| Property | Value | Source |

| Molecular Formula | C4H8NO3P | [2] |

| Molecular Weight | 149.09 g/mol | [2][3] |

| CAS Number | 21658-92-4 | [2] |

| Appearance | Expected to be a liquid | N/A |

| Solubility | Soluble in common organic solvents (e.g., THF, DME, DCM) | [4] |

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the Michaelis-Arbuzov reaction.[5] This reaction involves the treatment of chloroacetonitrile with trimethyl phosphite.

The reaction proceeds via an SN2 attack of the nucleophilic phosphorus atom of trimethyl phosphite on the electrophilic carbon of chloroacetonitrile. This forms a phosphonium salt intermediate, which then undergoes a rearrangement where the chloride ion attacks one of the methyl groups on the phosphorus, yielding the final this compound product and methyl chloride as a byproduct.[5]

Caption: Michaelis-Arbuzov synthesis of this compound.

Spectroscopic Characterization

The structure of this compound can be confirmed using various spectroscopic techniques, most notably NMR spectroscopy.

-

³¹P NMR: The phosphorus nucleus gives a characteristic signal in the ³¹P NMR spectrum. For this compound, a single resonance is expected.[3]

-

¹H NMR: The proton NMR spectrum would be expected to show a doublet for the two methylene protons adjacent to the phosphorus atom due to coupling with the phosphorus nucleus. A second doublet (or a singlet depending on the coupling constant) would be observed for the six protons of the two methoxy groups, also potentially showing coupling to the phosphorus.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the cyanomethyl carbon, the methoxy carbons, and the nitrile carbon. The carbons directly bonded to or in close proximity to the phosphorus atom will exhibit coupling.

Application in the Horner-Wadsworth-Emmons (HWE) Reaction

The Horner-Wadsworth-Emmons (HWE) reaction is a cornerstone of modern organic synthesis for the formation of alkenes.[6] The reaction of this compound with aldehydes or ketones provides a highly efficient and stereoselective route to α,β-unsaturated nitriles.

The key advantages of the HWE reaction using this compound over the traditional Wittig reaction include:

-

Enhanced Nucleophilicity: The phosphonate-stabilized carbanion is more nucleophilic and generally more reactive than the corresponding phosphonium ylide.[1]

-

Simplified Purification: The phosphate byproduct is water-soluble, allowing for easy removal from the reaction mixture by aqueous extraction.[1]

-

Stereoselectivity: The HWE reaction typically favors the formation of the (E)-alkene, often with high selectivity.[6]

The mechanism of the HWE reaction involves the deprotonation of the phosphonate to form a carbanion, which then undergoes a nucleophilic attack on the carbonyl carbon of the aldehyde or ketone. The resulting intermediate then collapses to form the alkene and a water-soluble phosphate byproduct.[6]

Caption: Workflow of the Horner-Wadsworth-Emmons reaction.

Experimental Protocol: Synthesis of (E)-Cinnamonitrile

The following is a representative protocol for the synthesis of (E)-cinnamonitrile from benzaldehyde using this compound.

Materials:

-

This compound

-

Sodium hydride (60% dispersion in mineral oil)

-

Anhydrous tetrahydrofuran (THF)

-

Benzaldehyde

-

Saturated aqueous ammonium chloride solution

-

Saturated aqueous sodium chloride solution (brine)

-

Anhydrous magnesium sulfate

-

Ethyl acetate

-

Hexanes

Procedure:

-

Preparation: A flame-dried round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet is charged with sodium hydride (1.1 equivalents). The mineral oil is removed by washing with anhydrous hexanes, and the sodium hydride is suspended in anhydrous THF.

-

Carbanion Formation: The suspension is cooled to 0 °C in an ice bath. A solution of this compound (1.0 equivalent) in anhydrous THF is added dropwise to the stirred suspension. The reaction mixture is allowed to warm to room temperature and stirred until the evolution of hydrogen gas ceases (typically 1-2 hours).

-

Olefination: The reaction mixture is cooled back to 0 °C, and a solution of benzaldehyde (1.0 equivalent) in anhydrous THF is added dropwise. The reaction is then allowed to warm to room temperature and stirred until TLC analysis indicates complete consumption of the aldehyde.

-

Workup: The reaction is carefully quenched by the slow addition of saturated aqueous ammonium chloride solution. The mixture is then transferred to a separatory funnel and diluted with ethyl acetate. The organic layer is washed with water and brine, dried over anhydrous magnesium sulfate, and filtered.

-

Purification: The solvent is removed under reduced pressure, and the crude product is purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the pure (E)-cinnamonitrile.

Safety Considerations

This compound should be handled with appropriate personal protective equipment, including gloves, safety glasses, and a lab coat. The synthesis and reactions should be performed in a well-ventilated fume hood. Sodium hydride is a highly flammable and reactive solid and should be handled with extreme care under an inert atmosphere.

Conclusion

This compound is a versatile and efficient reagent for the synthesis of α,β-unsaturated nitriles, which are valuable intermediates in drug discovery and development. Its use in the Horner-Wadsworth-Emmons reaction offers significant advantages over other olefination methods. A thorough understanding of its properties, synthesis, and reactivity, as detailed in this guide, is crucial for its successful application in the laboratory.

References

-

MDPI. (2024). Complete Epoxy Phosphonate Conversion to Dimethyl (1E)-3-Hydroxyprop-1-Enylphosphonate with Photobiocatalysts' Assistance. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Diethyl (cyanomethyl)phosphonate | C6H12NO3P | CID 75676. PubChem. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Diethyl cyanomethylphosphonate. NIST Chemistry WebBook. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Utility: Diethyl Cyanomethylphosphonate in Modern Synthesis. Retrieved from [Link]

-

NROChemistry. (n.d.). Horner-Wadsworth-Emmons Reaction. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Preparation of horner-wadsworth-emmons reagent: methyl 2-benzyloxycarbonylamino-2- (dimethoxy- phosphinyl)acetate. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Submitted by Rebekah M. Richardson and David F. Wiemer. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). CAS No : 21658-92-4 | Product Name : this compound. Retrieved from [Link]

-

ResearchGate. (n.d.). Michaelis-Arbuzov Phosphonate Synthesis. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of 9 with crystal structure. Diethyl (cyanomethyl)phosphonate.... Retrieved from [Link]

-

SpectraBase. (n.d.). Phosphonic acid, (cyanomethyl)-, dimethyl ester - Optional[31P NMR] - Chemical Shifts. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Water Determines the Products: an Unexpected Brønsted Acid-Catalyzed PO-R Cleavage of P(III) Esters Selectively Producing P(O)-H or P(O)-R Compounds. Retrieved from [Link]

-

Wikipedia. (n.d.). Horner–Wadsworth–Emmons reaction. Retrieved from [Link]

-

Wikipedia. (n.d.). Michaelis–Arbuzov reaction. Retrieved from [Link]

-

YouTube. (2019, January 10). Horner-Wadsworth-Emmons reaction to form alkenes. Retrieved from [Link]

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. researchgate.net [researchgate.net]

- 3. spectrabase.com [spectrabase.com]

- 4. Diethyl cyanomethylphosphonate - Enamine [enamine.net]

- 5. Michaelis–Arbuzov reaction - Wikipedia [en.wikipedia.org]

- 6. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]

The Versatility of Diethyl (cyanomethyl)phosphonate: A Technical Guide for Advanced Synthesis

In the landscape of modern organic synthesis, the pursuit of efficient and selective methodologies for the construction of complex molecular architectures is paramount. Diethyl (cyanomethyl)phosphonate has emerged as a cornerstone reagent, particularly valued by researchers, scientists, and drug development professionals for its reliability in forging carbon-carbon double bonds. This guide provides an in-depth exploration of the chemical properties, applications, and field-proven protocols associated with this versatile phosphonate, offering a technical resource grounded in scientific integrity and practical expertise.

Core Chemical and Physical Properties

Diethyl (cyanomethyl)phosphonate, with the CAS number 2537-48-6, is an organophosphorus compound that typically presents as a clear, colorless to pale yellow liquid.[1][2] Its molecular structure, featuring a phosphonate ester and a nitrile group, is fundamental to its reactivity.[3] This reagent is soluble in a range of common organic solvents, including tetrahydrofuran (THF), dimethyl ether (DME), dichloromethane (DCM), chloroform, and ethyl acetate, and is also miscible with water.[4][5][6]

A summary of its key physical and chemical properties is provided in the table below:

| Property | Value | References |

| CAS Number | 2537-48-6 | [7][8] |

| Molecular Formula | C₆H₁₂NO₃P | [7][8] |

| Molecular Weight | 177.14 g/mol | [8][9] |

| Appearance | Clear colorless to pale yellow liquid | [1][5] |

| Boiling Point | 101-102 °C at 0.4 mmHg | [5][10] |

| Density | 1.095 g/mL at 25 °C | [5][10] |

| Refractive Index (n20/D) | 1.434 | [5][10] |

Below is a diagram illustrating the chemical structure of Diethyl (cyanomethyl)phosphonate.

Caption: Mechanism of the Horner-Wadsworth-Emmons reaction.

A Validated Experimental Protocol

The following protocol provides a detailed, step-by-step methodology for a typical Horner-Wadsworth-Emmons reaction using diethyl (cyanomethyl)phosphonate. This protocol is designed to be a self-validating system, with clear steps for reaction monitoring and product purification.

Materials:

-

Diethyl (cyanomethyl)phosphonate

-

Aldehyde or ketone

-

Anhydrous tetrahydrofuran (THF)

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Solvents for chromatography (e.g., hexanes, ethyl acetate)

-

Round-bottom flask, magnetic stirrer, dropping funnel, and other standard glassware

-

Inert atmosphere (nitrogen or argon)

Workflow Diagram:

Caption: Step-by-step experimental workflow for the HWE reaction.

Procedure:

-

Reaction Setup: To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous THF under an inert atmosphere, add a solution of diethyl (cyanomethyl)phosphonate (1.0 equivalent) in anhydrous THF dropwise at 0 °C.

-

Carbanion Formation: Allow the reaction mixture to warm to room temperature and stir for 1 hour, or until the evolution of hydrogen gas ceases.

-

Carbonyl Addition: Cool the resulting solution to 0 °C and add a solution of the aldehyde or ketone (1.0 equivalent) in anhydrous THF dropwise.

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Workup: Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x 50 mL).

-

Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and filter.

-

Purification: Concentrate the organic phase under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford the pure α,β-unsaturated nitrile. [11]

Spectroscopic Characterization

Thorough characterization of diethyl (cyanomethyl)phosphonate is essential for its effective use. Below is a summary of its key spectroscopic data.

| Spectroscopic Data | Interpretation | References |

| ¹H NMR (CDCl₃) | δ 4.25 (m, 4H, -OCH₂-), 2.90 (d, J=20.9 Hz, 2H, -P-CH₂-), 1.40 (t, 6H, -CH₃) | [12] |

| ¹³C NMR | Data available in spectral databases. | [13] |

| ³¹P NMR | Data available in spectral databases. | [8] |

| IR Spectroscopy | Characteristic absorptions for C≡N, P=O, and C-O bonds. | [8][14] |

| Mass Spectrometry | Molecular ion peak (M⁺) at m/z = 177. | [6][15] |

Broader Applications in Drug Discovery and Development

The utility of diethyl (cyanomethyl)phosphonate extends beyond its role in the HWE reaction. The phosphonate moiety is a well-established bioisostere for phosphates in medicinal chemistry. [4][5]This bioisosteric replacement of a phosphate with a phosphonate group can enhance the metabolic stability of a drug candidate by replacing a labile P-O bond with a more robust P-C bond. [4] Phosphonates are integral to the design of enzyme inhibitors, antiviral drugs, and agents for treating bone disorders. [2][5]For instance, the phosphonate group can mimic the transition state of amide and ester hydrolysis, leading to potent enzyme inhibitors. [4]The α,β-unsaturated nitriles synthesized using diethyl (cyanomethyl)phosphonate are versatile intermediates that can be further elaborated into a wide array of pharmacologically active compounds. [7][16]

Safety and Handling

Diethyl (cyanomethyl)phosphonate is a chemical that requires careful handling in a laboratory setting. It is classified as toxic if swallowed, in contact with skin, or if inhaled, and it causes skin and serious eye irritation. [17][18]Appropriate personal protective equipment (PPE), including gloves, eye protection, and a lab coat, should be worn at all times. [12][19]Work should be conducted in a well-ventilated fume hood. [12]In case of contact, immediate and thorough washing of the affected area is necessary. [12]

Conclusion

Diethyl (cyanomethyl)phosphonate is a powerful and versatile reagent with a well-established role in modern organic synthesis. Its efficacy in the Horner-Wadsworth-Emmons reaction for the stereoselective synthesis of α,β-unsaturated nitriles, coupled with the broader applications of the phosphonate moiety in medicinal chemistry, underscores its importance for researchers and drug development professionals. A thorough understanding of its chemical properties, reaction mechanisms, and proper handling procedures, as detailed in this guide, is crucial for leveraging its full synthetic potential.

References

-

TRC. (n.d.). Diethyl Cyanomethylphosphonate (BSC). Pharmaffiliates. Retrieved from [Link]

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - Diethyl Cyanomethylphosphonate, 96%. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Diethyl (cyanomethyl)phosphonate. PubChem. Retrieved from [Link]

-

Hohlman, R. M., Keramati, N. R., & Sherman, D. H. (2020). Synthesis of 9 with crystal structure. Diethyl (cyanomethyl)phosphonate... [Image]. In Cooperative Biocatalysis Enables Assembly of a Prenylated Indole Alkaloid. ResearchGate. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Diethyl cyanomethylphosphonate. NIST Chemistry WebBook. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Mass spectrum of Diethyl cyanomethylphosphonate. NIST Chemistry WebBook. Retrieved from [Link]

- Google Patents. (n.d.). CN111018909A - Synthesis method of cyanomethyl diethyl phosphate.

- Ding, W., Hu, J., Jin, H., Yu, X., & Wang, S. (2018). One-Pot Synthesis of α,β-Unsaturated Esters, Ketones, and Nitriles from Alcohols and Phosphonium Salts. Synthesis, 50(01), 107-118.

-

National Institute of Standards and Technology. (n.d.). IR Spectrum of Diethyl cyanomethylphosphonate. NIST Chemistry WebBook. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Utility: Diethyl Cyanomethylphosphonate in Modern Synthesis. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthetic strategies to α,β‐unsaturated nitriles using alcohol and nitriles. Retrieved from [Link]

- Mukaiyama, T., & Masunari, T. (1995). Cyanation of Alcohols with Diethyl Cyanophosphonate and 2,6-Dimethyl-1,4-benzoquinone by a New Type of Oxidation–Reduction Condensation. Chemistry Letters, 24(8), 659-660.

- Kafarski, P., & Lejczak, B. (2021). Editorial: Phosphonate Chemistry in Drug Design and Development. Frontiers in Chemistry, 9, 679826.

-

Organic Syntheses. (n.d.). diethyl [(2-tetrahydropyranyloxy)methyl]phosphonate. Retrieved from [Link]

Sources

- 1. Phosphonates and Phosphonate Prodrugs in Medicinal Chemistry: Past Successes and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Editorial: Phosphonate chemistry in drug design and development, Volume II - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Editorial: Phosphonate Chemistry in Drug Design and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Phosphonate - Wikipedia [en.wikipedia.org]

- 6. Diethyl cyanomethylphosphonate(2537-48-6) MS spectrum [chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. Phosphate Bioisosteres | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. β-Amino ketones, esters, nitriles and related compounds synthesis by 1,4-addition [organic-chemistry.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Diethyl cyanomethylphosphonate(2537-48-6) 1H NMR spectrum [chemicalbook.com]

- 13. pharmaffiliates.com [pharmaffiliates.com]

- 14. Diethyl (cyanomethyl)phosphonate | C6H12NO3P | CID 75676 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. Diethyl cyanomethylphosphonate [webbook.nist.gov]

- 16. Reactions of carbonyl compounds with α,β-unsaturated nitriles as a convenient pathway to carbo- and heterocycles - Russian Chemical Reviews (RSC Publishing) [pubs.rsc.org]

- 17. Diethyl cyanomethylphosphonate | 2537-48-6 [chemicalbook.com]

- 18. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]

- 19. Synthesis of α-brominated phosphonates and their application as phosphate bioisosteres - MedChemComm (RSC Publishing) [pubs.rsc.org]

(Diethylphosphono)acetonitrile: A Comprehensive Guide to Safe Handling for Research Professionals

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

(Diethylphosphono)acetonitrile is a versatile reagent employed in various chemical syntheses, notably in Horner-Wadsworth-Emmons reactions to form α,β-unsaturated nitriles. Its utility in the construction of complex molecular architectures, particularly within the pharmaceutical and materials science sectors, necessitates a thorough understanding of its safe handling, storage, and emergency procedures. This guide, designed for the experienced researcher, synthesizes critical safety information with practical, field-tested protocols to ensure both personal safety and experimental integrity.

Hazard Identification and Risk Assessment: A Proactive Approach

(Diethylphosphono)acetonitrile presents a multi-faceted hazard profile that demands a comprehensive risk assessment before any laboratory work commences. While specific toxicity data for (Diethylphosphono)acetonitrile is not extensively documented in readily available literature, its structural components and reactivity suggest potential hazards that should be managed proactively. The primary concerns stem from its potential for acute toxicity if ingested, inhaled, or absorbed through the skin, and its classification as a serious eye irritant.[1]

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for communicating these hazards.[2][3] Key GHS classifications for substances with similar functional groups often include:

-

Acute Toxicity (Oral, Dermal, Inhalation): Harmful if swallowed, in contact with skin, or if inhaled.[1]

-

Serious Eye Damage/Eye Irritation: Causes serious eye irritation.[1]

-

Flammability: While not always the primary hazard for this specific compound, related organophosphorus compounds and nitriles can be flammable.[1]

A thorough risk assessment should, therefore, consider the scale of the reaction, the potential for aerosolization, and the specific experimental conditions. The causality behind these precautions lies in mitigating exposure pathways. For instance, working in a certified chemical fume hood is not merely a suggestion but a critical control to prevent the inhalation of potentially harmful vapors or aerosols.[1][4]

GHS Hazard Summary Table

| Hazard Class | Category | Pictogram | Signal Word | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | Warning | H302: Harmful if swallowed.[1] | |

| Acute Toxicity, Dermal | Category 4 | Warning | H312: Harmful in contact with skin.[1] | |

| Acute Toxicity, Inhalation | Category 4 | Warning | H332: Harmful if inhaled.[1] | |

| Serious Eye Damage/Eye Irritation | Category 2A | Warning | H319: Causes serious eye irritation.[1] | |

| Flammable Liquids | Category 2 | Danger | H225: Highly flammable liquid and vapour.[1] |

Exposure Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense

Engineering controls are the first and most effective line of defense against exposure to (Diethylphosphono)acetonitrile. All manipulations of this reagent, including weighing, transferring, and reaction setup, must be conducted within a properly functioning chemical fume hood to minimize inhalation exposure.[1][4] The causality is straightforward: the fume hood creates a negative pressure environment that draws vapors and aerosols away from the researcher's breathing zone.

Personal Protective Equipment (PPE) provides the final barrier between the researcher and the chemical. The selection of appropriate PPE is not a matter of preference but a requirement based on a thorough risk assessment.

Recommended Personal Protective Equipment

| Protection Type | Specification | Rationale |

| Eye Protection | Chemical safety goggles or a face shield.[1][5] | Protects against splashes and vapors that can cause serious eye irritation.[1] |

| Hand Protection | Nitrile or other chemically resistant gloves.[4] | Prevents dermal absorption, a significant route of potential exposure.[1] |

| Skin and Body Protection | A flame-retardant lab coat and closed-toe shoes.[1] | Protects against accidental spills and splashes. |

| Respiratory Protection | A NIOSH-approved respirator with an appropriate cartridge may be necessary for large-scale operations or in the event of a ventilation failure.[1][5] | Provides an additional layer of protection against inhalation of harmful vapors.[1] |

The trustworthiness of this multi-layered defense system relies on the consistent and correct use of each component. For example, gloves should be inspected for integrity before each use and changed immediately if contaminated.

Safe Handling and Storage Protocols: Ensuring Chemical Stability and Integrity

The safe handling and storage of (Diethylphosphono)acetonitrile are paramount to preventing accidents and maintaining the reagent's quality.

Handling Workflow Diagram

Caption: Standard workflow for handling (Diethylphosphono)acetonitrile.

Step-by-Step Handling Protocol

-

Preparation:

-

Thoroughly review the Safety Data Sheet (SDS) for (Diethylphosphono)acetonitrile before beginning any work.[1]

-

Don all required personal protective equipment, including chemical safety goggles, a lab coat, and chemically resistant gloves.[1][4]

-

Ensure the chemical fume hood is operational and the sash is at the appropriate height.

-

-

Handling:

-

Conduct all transfers and manipulations of the reagent inside the fume hood.[1]

-

Use non-sparking tools and equipment, especially when handling larger quantities.[6]

-

Keep the container tightly closed when not in use to prevent the release of vapors.[1][6]

-

Avoid contact with skin, eyes, and clothing.[1]

-

-

Storage:

Emergency Procedures: A Rapid and Informed Response

In the event of an accidental exposure or spill, a swift and well-rehearsed response is crucial to minimizing harm.

Emergency Response Logic Diagram

Caption: Decision-making flowchart for emergency response.

First-Aid Measures

-

Inhalation: If inhaled, move the person to fresh air.[1] If breathing is difficult, give oxygen. Seek immediate medical attention.[1]

-

Skin Contact: In case of skin contact, immediately take off all contaminated clothing.[1] Rinse the skin with plenty of water and soap for at least 15-20 minutes.[10] Seek medical attention if irritation persists.

-

Eye Contact: If the substance gets into the eyes, immediately rinse with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6][11] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.[6]

-

Ingestion: If swallowed, do NOT induce vomiting.[6] Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6]

Spill Response Protocol

-

Small Spills:

-

For small spills, absorb the material with an inert, non-combustible absorbent material such as sand or vermiculite.[11][12]

-

Collect the absorbed material using non-sparking tools and place it in a sealed, properly labeled container for hazardous waste disposal.[12]

-

Clean the spill area with a suitable solvent, followed by soap and water.

-

-

Large Spills:

Waste Disposal: A Responsible Conclusion to Experimentation

All waste containing (Diethylphosphono)acetonitrile, including reaction residues, contaminated absorbents, and disposable PPE, must be treated as hazardous waste.[13]

Step-by-Step Waste Disposal Protocol

-

Segregation: Collect all (Diethylphosphono)acetonitrile waste in a dedicated, properly labeled, and sealed container. Do not mix with other waste streams unless explicitly permitted by your institution's hazardous waste management plan.

-

Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "(Diethylphosphono)acetonitrile".[13]

-

Storage: Store the waste container in a designated satellite accumulation area, which should be a cool, dry, and well-ventilated location away from general laboratory traffic.

-

Disposal: Arrange for the disposal of the hazardous waste through your institution's environmental health and safety office.[13] Follow all local, state, and federal regulations for hazardous waste disposal.[8]

The rationale behind these stringent disposal protocols is to prevent environmental contamination and to comply with regulatory requirements. Improper disposal can lead to significant environmental damage and legal penalties.

Conclusion: A Culture of Safety

The safe and effective use of (Diethylphosphono)acetonitrile in a research setting is contingent upon a deep understanding of its potential hazards and a steadfast commitment to established safety protocols. By integrating the principles of proactive risk assessment, multi-layered exposure controls, meticulous handling and storage practices, and prepared emergency response, researchers can confidently and responsibly harness the synthetic utility of this valuable reagent. This guide serves as a foundational document to be adapted and integrated into the specific standard operating procedures of your laboratory, fostering a culture where safety is an intrinsic component of scientific excellence.

References

- Sigma-Aldrich. (2025, July 30). Safety Data Sheet: Diethylphosphonoacetonitrile.

- Fisher Scientific. (n.d.). Safety Data Sheet: Acetonitrile.

- Fisher Scientific. (2025, December 18). Safety Data Sheet: Acetonitrile.

- New Jersey Department of Health. (2016, May). Hazardous Substance Fact Sheet: Acetonitrile.

- LSU Health Shreveport Environmental Health & Safety. (n.d.). Standard Operating Procedures for the safe use of Acetonitrile.

- Fisher Scientific. (2025, December 18). Safety Data Sheet: Acetonitrile.

- Sigma-Aldrich. (2025, July 30). Safety Data Sheet: Diethyl ether.

- Columbus Chemical Industries. (2022, June 10). Safety Data Sheet: Acetonitrile 84%.

- Fisher Scientific. (2014, November 17). Safety Data Sheet: Acetonitrile, (diethylamino)-.

- Centers for Disease Control and Prevention. (n.d.). NIOSH Pocket Guide to Chemical Hazards: Acetonitrile.

- HPC Standards. (n.d.). Safety Data Sheet: Phosmet-oxon Solution (Solvent: Acetonitrile).

- Techno Pharmchem. (n.d.). Safety Data Sheet: Acetonitrile.

- Unigel. (2021, May 25). Safety Data Sheet: High Purity Acetonitrile.

- University of California, Irvine Environmental Health & Safety. (n.d.). Standard Operating Procedure: Acetonitrile.

- PubChem. (2025). GHS Classification (Rev.11, 2025) Summary.

- AET. (2024, June 4). Understanding the SDS for Acetonitrile: Safe Handling Practices.

- Free Chemistry Online. (2024, January 10). Acetonitrile Hazards: How to Ensure Safety Handling the Chemical.

- National Center for Biotechnology Information. (n.d.). Overview of the GHS Classification Scheme in Hazard Classification.

- U.S. Hazmat Storage. (2023, April 20). Acetonitrile Chemical Storage.

- PubChem. (n.d.). LCSS: Acetonitrile.

- U.S. Environmental Protection Agency. (2004, July 7). Chemical Hazard Classification and Labeling: Comparison of OPP Requirements and the GHS.

- U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment.

- University of Illinois Division of Research Safety. (2019, September 19). Chemical Hazard Classification (GHS).

- University of Washington Environmental Health & Safety. (n.d.). SOP for Acetonitrile, AKA methyl cyanide.

- Cole-Parmer. (n.d.). Material Safety Data Sheet - Methyl diethylphosphonoacetate, 98%.

- Ted Pella, Inc. (2017, August 31). Safety Data Sheet Product No. 18612 Acetonitrile.

- GOV.UK. (2024, November 4). Acetonitrile - Incident management.

- CAMEO Chemicals - NOAA. (n.d.). Acetonitrile.

- U.S. Environmental Protection Agency. (n.d.). Acetonitrile.

Sources

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. GHS Classification Summary - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Chemical Hazard Classification (GHS) | Division of Research Safety | Illinois [drs.illinois.edu]

- 4. proteomicsresource.washington.edu [proteomicsresource.washington.edu]

- 5. CDC - NIOSH Pocket Guide to Chemical Hazards - Acetonitrile [cdc.gov]

- 6. fishersci.com [fishersci.com]

- 7. Understanding the SDS for Acetonitrile: Safe Handling Practices – KHA Online-SDS Management [kha.com]

- 8. fishersci.com [fishersci.com]

- 9. ushazmatstorage.com [ushazmatstorage.com]

- 10. Acetonitrile Hazards: How to Ensure Safety Handling the Chemical – Freechemistryonline Blog [freechemistryonline.com]

- 11. nj.gov [nj.gov]

- 12. technopharmchem.com [technopharmchem.com]

- 13. lsuhsc.edu [lsuhsc.edu]

An In-Depth Technical Guide to Cyanomethylphosphonic Acid Diethyl Ester: Synthesis, Applications, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyanomethylphosphonic acid diethyl ester, a versatile and highly reactive organophosphorus compound, has carved a significant niche in modern organic synthesis. Esteemed for its role as a key reagent in the Horner-Wadsworth-Emmons (HWE) reaction, it provides a reliable pathway for the stereoselective formation of α,β-unsaturated nitriles. These nitrile-containing molecules are pivotal intermediates in the synthesis of a wide array of pharmaceuticals, agrochemicals, and other biologically active compounds. This guide offers a comprehensive overview of its chemical identity, properties, synthesis, and applications, with a particular focus on detailed experimental protocols and safety considerations to empower researchers in their scientific endeavors.[1][2]

Nomenclature and Identification: A Compound of Many Names

Clarity in chemical identification is paramount for reproducible and safe research. Cyanomethylphosphonic acid diethyl ester is known by a variety of synonyms, which can often be a source of confusion. Below is a comprehensive list of its identifiers.

| Identifier Type | Value |

| Primary Name | Cyanomethylphosphonic acid diethyl ester |

| CAS Registry Number | 2537-48-6 |

| IUPAC Name | diethyl (cyanomethyl)phosphonate |

| Synonyms | Diethyl cyanomethylphosphonate, (Diethylphosphono)acetonitrile, Diethylphosphonoacetonitrile, Cyanomethyl phosphonic acid diethyl ester, 2-diethoxyphosphorylacetonitrile, Diethyl cyanomethanephosphonate, (Cyanomethyl)diethoxyphosphine oxide |

| Molecular Formula | C₆H₁₂NO₃P |

| Molecular Weight | 177.14 g/mol |

| InChI Key | KWMBADTWRIGGGG-UHFFFAOYSA-N |

| SMILES | CCOP(=O)(CC#N)OCC |

A comprehensive list of synonyms and identifiers for Cyanomethylphosphonic acid diethyl ester.[3]

Physicochemical Properties

A thorough understanding of the physicochemical properties of a reagent is fundamental to its effective and safe use in experimental design.

| Property | Value | Source |

| Appearance | Clear colorless to light yellow liquid | [3] |

| Boiling Point | 101-102 °C at 0.4 mmHg | |

| Density | 1.095 g/mL at 25 °C | |

| Refractive Index (n20/D) | 1.434 | |

| Flash Point | 113 °C (235.4 °F) - closed cup | |

| Solubility | Miscible with water, chloroform, tetrahydrofuran, ethyl acetate, and methylene chloride. |

Key physicochemical properties of Cyanomethylphosphonic acid diethyl ester.

Synthesis of Cyanomethylphosphonic Acid Diethyl Ester: A Detailed Protocol

The most common and efficient method for the laboratory-scale synthesis of diethyl cyanomethylphosphonate is the Michaelis-Arbuzov reaction between chloroacetonitrile and triethyl phosphite.[4]

Reaction Scheme:

Caption: Michaelis-Arbuzov reaction for the synthesis of diethyl cyanomethylphosphonate.

Step-by-Step Laboratory Protocol:

This protocol is adapted from established procedures and should be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment.[4][5]

Materials:

-

Triethyl phosphite

-

Chloroacetonitrile

-

Three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel

-

Heating mantle

-

Distillation apparatus

Procedure:

-

Reaction Setup: In a three-neck round-bottom flask, place triethyl phosphite. The flask should be equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel.

-

Heating: Heat the triethyl phosphite to 150 °C with stirring.

-

Addition of Chloroacetonitrile: Slowly add chloroacetonitrile dropwise from the dropping funnel to the heated triethyl phosphite over a period of 2 hours. The reaction is exothermic, and the addition rate should be controlled to maintain a steady reflux. During this process, ethyl chloride gas will be evolved and should be vented safely in the fume hood.

-

Reaction Completion: After the addition is complete, continue to heat the reaction mixture at 150 °C for an additional 2 hours, or until the evolution of ethyl chloride ceases.

-

Purification: Cool the reaction mixture to room temperature. The crude product is then purified by vacuum distillation. Collect the fraction boiling at 101-102 °C at 0.4 mmHg to obtain pure diethyl cyanomethylphosphonate.

The Horner-Wadsworth-Emmons Reaction: A Powerful Tool for C-C Bond Formation

The Horner-Wadsworth-Emmons (HWE) reaction is a cornerstone of modern organic synthesis, enabling the stereoselective formation of alkenes.[6] Cyanomethylphosphonic acid diethyl ester is a key reagent in this reaction for the synthesis of α,β-unsaturated nitriles, which are valuable precursors to a wide range of functional groups.[2]

Mechanism of the HWE Reaction:

The reaction proceeds through a well-established three-step mechanism:

-

Deprotonation: A strong base is used to deprotonate the α-carbon of the phosphonate, forming a stabilized phosphonate carbanion.

-

Nucleophilic Addition: The nucleophilic carbanion attacks the electrophilic carbonyl carbon of an aldehyde or ketone, forming a tetrahedral intermediate.

-

Elimination: The tetrahedral intermediate collapses to form a four-membered oxaphosphetane ring, which then fragments to yield the alkene and a water-soluble phosphate byproduct.

Caption: General mechanism of the Horner-Wadsworth-Emmons reaction.

Experimental Protocol: Synthesis of Cinnamonitrile from Benzaldehyde

This protocol provides a practical example of the HWE reaction using diethyl cyanomethylphosphonate.

Materials:

-

Sodium hydride (60% dispersion in mineral oil)

-

Anhydrous tetrahydrofuran (THF)

-

Diethyl cyanomethylphosphonate

-

Benzaldehyde

-

Saturated aqueous ammonium chloride solution

-

Diethyl ether

-

Anhydrous magnesium sulfate

-

Round-bottom flask, magnetic stirrer, dropping funnel, and nitrogen inlet

Procedure:

-

Preparation of the Ylide: In a flame-dried, two-neck round-bottom flask under a nitrogen atmosphere, suspend sodium hydride (1.1 equivalents) in anhydrous THF. Cool the suspension to 0 °C in an ice bath.

-

Addition of Phosphonate: Slowly add a solution of diethyl cyanomethylphosphonate (1.0 equivalent) in anhydrous THF to the sodium hydride suspension via a dropping funnel. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.

-

Addition of Aldehyde: Cool the resulting ylide solution back to 0 °C and add a solution of benzaldehyde (1.0 equivalent) in anhydrous THF dropwise.

-

Reaction and Quenching: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 3-4 hours, or until TLC analysis indicates the consumption of the starting materials. Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Workup and Purification: Transfer the mixture to a separatory funnel and extract with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield cinnamonitrile.

Applications in Drug Development

The α,β-unsaturated nitriles synthesized using diethyl cyanomethylphosphonate are valuable intermediates in the pharmaceutical industry. While direct incorporation of the entire molecule is less common, the nitrile and the double bond serve as versatile handles for further chemical transformations.

-

Boceprevir (Hepatitis C): While not a direct reaction, the synthesis of key intermediates for the hepatitis C protease inhibitor Boceprevir involves the formation of complex amino acid derivatives where olefination reactions are a plausible synthetic strategy.[7][8][9][10][11]

-

Cilastatin (Antibiotic Adjuvant): The synthesis of Cilastatin, a dehydropeptidase-I inhibitor co-administered with the antibiotic imipenem, involves the preparation of a 7-oxoheptanoic acid derivative. The construction of such carbon chains can be facilitated by olefination strategies.

Spectroscopic Characterization

Accurate characterization of reagents is crucial for quality control and reaction monitoring.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum of diethyl cyanomethylphosphonate is characterized by a triplet for the methyl protons of the ethyl groups, a multiplet for the methylene protons of the ethyl groups, and a doublet for the methylene protons adjacent to the phosphonate and nitrile groups. The coupling with the phosphorus atom is a key diagnostic feature. A representative spectrum shows peaks at approximately: δ 4.25 (m, 4H, OCH₂), 2.90 (d, J(P,H) = 20.9 Hz, 2H, PCH₂), 1.40 (t, 6H, CH₃).

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will show signals for the methyl and methylene carbons of the ethyl groups, the methylene carbon attached to the phosphorus, and the nitrile carbon.

-

IR (Infrared) Spectroscopy: The IR spectrum displays characteristic absorption bands for the C≡N stretch (around 2250 cm⁻¹), the P=O stretch (around 1250 cm⁻¹), and C-O-P linkages.[12]

Safe Handling and Disposal

Cyanomethylphosphonic acid diethyl ester is a hazardous chemical and must be handled with appropriate safety precautions.

Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles and a face shield.

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile).

-

Skin and Body Protection: A flame-retardant laboratory coat and closed-toe shoes.[13]

Handling:

-

Always work in a well-ventilated fume hood.[13]

-

Avoid inhalation of vapors and contact with skin and eyes.

-

Keep away from heat, sparks, and open flames.

-

Ground all equipment when transferring to prevent static discharge.

Storage:

-

Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong bases.

-

Keep containers tightly closed.

Disposal:

-

Dispose of as hazardous waste in accordance with local, state, and federal regulations.

-

Do not dispose of down the drain.

-

Contaminated materials should be treated as hazardous waste.

-

For quenching of residual reagent, slowly add to a stirred, cooled solution of a proton source like isopropanol, followed by careful addition of water. This should only be performed by trained personnel.[13]

Conclusion

Cyanomethylphosphonic acid diethyl ester is a powerful and versatile reagent in organic synthesis, particularly for the construction of α,β-unsaturated nitriles via the Horner-Wadsworth-Emmons reaction. Its utility in the synthesis of complex molecules, including pharmaceutical intermediates, underscores its importance in modern drug discovery and development. A thorough understanding of its properties, synthesis, and reaction mechanisms, coupled with strict adherence to safety protocols, will enable researchers to effectively and safely leverage this valuable synthetic tool.

References

- BenchChem. (2025). Navigating the Disposal of Organophosphorus Compounds: A Guide for Laboratory Professionals.

-

PubChem. (n.d.). Diethyl (cyanomethyl)phosphonate. National Center for Biotechnology Information. Retrieved from [Link]

-

Wikipedia. (n.d.). Horner–Wadsworth–Emmons reaction. Retrieved from [Link]

-

NROChemistry. (n.d.). Horner-Wadsworth-Emmons Reaction. Retrieved from [Link]

-

NIST. (n.d.). Diethyl cyanomethylphosphonate. NIST Chemistry WebBook. Retrieved from [Link]

-

NIST. (n.d.). Diethyl cyanomethylphosphonate. NIST Chemistry WebBook. Retrieved from [Link]

- Google Patents. (n.d.). CN111018909A - Synthesis method of cyanomethyl diethyl phosphate.

-

ResearchGate. (2014). Recent Progress in the Horner-Wadsworth-Emmons Reaction. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of 9 with crystal structure. Diethyl (cyanomethyl)phosphonate.... Retrieved from [Link]

-

University of California, Santa Barbara. (n.d.). RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. Retrieved from [Link]

-

HSC Chemistry. (2025). Safe Laboratory Practices: Handling and Disposing of Organic Substances. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). Safe Handling and Storage of Chemicals. Environmental Health & Safety. Retrieved from [Link]

- National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards: Updated Version.

-

Organic Syntheses. (n.d.). PREPARATION OF HORNER-WADSWORTH-EMMONS REAGENT: METHYL 2-BENZYLOXYCARBONYLAMINO-2- (DIMETHOXY- PHOSPHINYL)ACETATE. Retrieved from [Link]

-

SpectraBase. (n.d.). Cyanoethyl diethylphosphonate. Retrieved from [Link]

- BenchChem. (2025). Application Notes and Protocols for the Horner-Wadsworth-Emmons Reaction.

-

PubMed. (2012). Efficient, chemoenzymatic process for manufacture of the Boceprevir bicyclic [3.1.0]proline intermediate based on amine oxidase-catalyzed desymmetrization. Retrieved from [Link]

-

ResearchGate. (2013). Design and synthesis of deuterated boceprevir analogs with enhanced pharmacokinetic properties. Retrieved from [Link]

-

ResearchGate. (2022). From Repurposing to Redesign: Optimization of Boceprevir to Highly Potent Inhibitors of the SARS-CoV-2 Main Protease. Retrieved from [Link]

-

PubMed Central. (2022). A systematic exploration of boceprevir-based main protease inhibitors as SARS-CoV-2 antivirals. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Diethyl cyanomethylphosphonate - Enamine [enamine.net]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. Diethyl cyanomethylphosphonate | 2537-48-6 [chemicalbook.com]

- 5. CN111018909A - Synthesis method of cyanomethyl diethyl phosphate - Google Patents [patents.google.com]

- 6. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]

- 7. Efficient, chemoenzymatic process for manufacture of the Boceprevir bicyclic [3.1.0]proline intermediate based on amine oxidase-catalyzed desymmetrization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. medkoo.com [medkoo.com]

- 11. A systematic exploration of boceprevir-based main protease inhibitors as SARS-CoV-2 antivirals - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Diethyl cyanomethylphosphonate [webbook.nist.gov]

- 13. pdf.benchchem.com [pdf.benchchem.com]

A Comprehensive Technical Guide to the Physical Properties of Diethyl (cyanomethyl)phosphonate

Introduction

Diethyl (cyanomethyl)phosphonate (DECP), registered under CAS number 2537-48-6, is a pivotal organophosphorus reagent with significant applications in synthetic organic chemistry.[1][2] Renowned as a modified Wittig or Horner-Wadsworth-Emmons (HWE) reagent, it is instrumental in the stereoselective synthesis of α,β-unsaturated nitriles from aldehydes and ketones.[2][3] Its utility extends to the synthesis of a diverse array of agrochemicals, pharmaceuticals, and other biologically active compounds, marking it as a critical intermediate for researchers in drug development and materials science.[1][4] This technical guide provides an in-depth exploration of the core physical properties of Diethyl (cyanomethyl)phosphonate, offering a vital resource for scientists and researchers employing this versatile compound. The subsequent sections will detail its physicochemical characteristics, present standardized methodologies for their determination, and provide essential safety and handling information.

Molecular Structure and Key Identifiers

The structural integrity of Diethyl (cyanomethyl)phosphonate, with its distinct phosphonate, cyano, and ethyl ester functionalities, dictates its reactivity and physical behavior. A clear visualization of its molecular architecture is crucial for understanding its role in chemical transformations.

Caption: Molecular structure of Diethyl (cyanomethyl)phosphonate.

Physicochemical Properties

A comprehensive summary of the key physical and chemical properties of Diethyl (cyanomethyl)phosphonate is presented below. These parameters are fundamental for its application in experimental design, reaction optimization, and safety protocols.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₁₂NO₃P | [1][5] |

| Molecular Weight | 177.14 g/mol | [1][6] |

| Appearance | Clear, colorless to pale yellow liquid | [1][5][7] |

| Form | Liquid | [5][8] |

| Boiling Point | 101-102 °C at 0.4 mmHg | [1][2] |

| Density | 1.095 g/mL at 25 °C | [1][9] |

| Refractive Index (n20/D) | 1.434 | [1][9] |

| Solubility | Soluble in THF, DME, DCM, chloroform, and miscible with water, ethyl acetate, and methylene chloride. Slightly soluble in methanol. | [2][3][8] |

| Flash Point | >112 °C (>230 °F) | [8][10] |

| CAS Number | 2537-48-6 | [3][5] |

Spectroscopic Profile

The spectroscopic data for Diethyl (cyanomethyl)phosphonate are indispensable for its identification and characterization. The following provides an overview of its nuclear magnetic resonance (NMR) and infrared (IR) spectral features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum provides characteristic signals for the ethoxy and cyanomethyl protons. Data acquired on a 90 MHz instrument in CDCl₃ shows the following key shifts: a triplet for the methyl protons (CH₃) around 1.400 ppm, a doublet of quartets for the methylene protons (OCH₂) at approximately 4.247 ppm, and a doublet for the methylene protons adjacent to the cyano group (PCH₂) around 2.901 ppm. The coupling constants are given as J(P-31,A)=8.7Hz and J(P-31,B)=20.9Hz.[11]

-

¹³C NMR: The carbon NMR spectrum confirms the presence of the six carbon atoms in the molecule.[6]

-

³¹P NMR: As an organophosphorus compound, the ³¹P NMR spectrum is a crucial characterization tool, typically showing a single resonance confirming the phosphorus environment.[6]

Infrared (IR) Spectroscopy

The IR spectrum of Diethyl (cyanomethyl)phosphonate displays characteristic absorption bands corresponding to its functional groups. Key peaks include a strong P=O stretch, C-O stretching from the ethoxy groups, and the C≡N stretch of the nitrile group.[6][12]

Experimental Methodologies for Property Determination

The accurate determination of the physical properties of Diethyl (cyanomethyl)phosphonate relies on standardized and validated experimental protocols. This section outlines the methodologies for measuring key parameters, providing the causal reasoning behind the procedural steps.

Boiling Point Determination under Reduced Pressure

Given the high boiling point of Diethyl (cyanomethyl)phosphonate at atmospheric pressure, which can lead to decomposition, its boiling point is determined under vacuum.

Protocol:

-

Apparatus Setup: Assemble a vacuum distillation apparatus, ensuring all glassware is free of cracks or defects.[13] A Claisen adapter is recommended to mitigate bumping, which is common under vacuum.[13] All ground-glass joints must be properly greased to ensure a tight seal.[13]

-

Sample Preparation: Place the liquid sample (a few milliliters) and a magnetic stir bar into the distilling flask. Boiling stones are ineffective under vacuum as the trapped air is quickly removed.[13]

-

Pressure Reduction: Connect the apparatus to a vacuum source and a manometer. Before heating, reduce the pressure within the system to the desired level (e.g., 0.4 mmHg).[13]

-

Heating and Distillation: Gradually heat the sample using a heating mantle. The stir bar should be actively spinning to ensure smooth boiling.

-

Temperature Reading: Record the temperature at which a steady distillation rate is achieved. This temperature, along with the corresponding pressure, is the boiling point under reduced pressure.

Causality: Reducing the external pressure lowers the temperature required for the liquid's vapor pressure to equal the applied pressure, thus preventing thermal degradation of the compound.

Caption: Workflow for Boiling Point Determination Under Vacuum.

Density Measurement

The density of a liquid can be accurately determined using a pycnometer or a digital density meter.

Protocol (Pycnometer Method):

-

Calibration: Clean and dry a pycnometer of a known volume and determine its mass. Fill the pycnometer with deionized water and equilibrate it to a specific temperature (e.g., 25 °C) in a water bath. Determine the mass of the water-filled pycnometer.

-

Sample Measurement: Empty, clean, and dry the pycnometer. Fill it with Diethyl (cyanomethyl)phosphonate and equilibrate to the same temperature.

-

Mass Determination: Measure the mass of the pycnometer filled with the sample.

-

Calculation: The density is calculated by dividing the mass of the sample by its volume (determined from the mass and known density of water at that temperature).

Causality: This gravimetric method provides a highly accurate density value by precisely measuring the mass of a known volume of the liquid.

Refractive Index Measurement

An Abbe refractometer is commonly used for the precise measurement of the refractive index of liquids.

Protocol:

-

Instrument Calibration: Calibrate the Abbe refractometer using a standard liquid with a known refractive index.

-

Sample Application: Place a few drops of Diethyl (cyanomethyl)phosphonate onto the prism surface.

-

Measurement: Close the prisms and adjust the instrument until the dividing line between the light and dark fields is sharp and centered in the crosshairs.

-

Reading: Read the refractive index value directly from the instrument's scale. The temperature should be controlled and recorded, as the refractive index is temperature-dependent.

Causality: The refractive index is a measure of how much the path of light is bent, or refracted, when it enters the liquid. This is a characteristic property of the substance.

Spectroscopic Analysis

FT-IR Spectroscopy (Neat Liquid):

-

Sample Preparation: Place a drop of the neat liquid between two salt plates (e.g., NaCl or KBr) to form a thin film.[8]

-

Data Acquisition: Place the salt plates in the sample holder of the FT-IR spectrometer and acquire the spectrum.

-

Background Correction: A background spectrum of the clean salt plates should be taken and subtracted from the sample spectrum.

Causality: This method allows for the direct analysis of the pure liquid without interference from solvents.

NMR Spectroscopy:

-

Sample Preparation: Dissolve an appropriate amount of Diethyl (cyanomethyl)phosphonate in a deuterated solvent (e.g., CDCl₃) in an NMR tube.[14]

-

Data Acquisition: Place the NMR tube in the spectrometer and acquire the ¹H, ¹³C, and ³¹P NMR spectra according to the instrument's standard operating procedures.

-

Referencing: The chemical shifts are referenced to an internal standard, typically tetramethylsilane (TMS) for ¹H and ¹³C NMR, and phosphoric acid for ³¹P NMR.[15]

Causality: The use of a deuterated solvent prevents the large solvent signal from obscuring the analyte signals in ¹H NMR. The distinct nuclear environments within the molecule result in a unique set of signals for each type of spectrum, enabling structural elucidation and confirmation.

Safety and Handling

Diethyl (cyanomethyl)phosphonate is classified as a hazardous substance. It is harmful if swallowed, causes skin irritation, and serious eye irritation.[6][16][17] It may also cause respiratory irritation.[18] Therefore, appropriate personal protective equipment, including gloves, safety goggles, and a lab coat, must be worn when handling this chemical.[7] It should be used in a well-ventilated area or a fume hood.[7] Store in a cool, dry, well-ventilated area away from incompatible substances.[7]

Conclusion

This technical guide has provided a detailed overview of the fundamental physical properties of Diethyl (cyanomethyl)phosphonate, a key reagent in modern organic synthesis. The tabulated data, coupled with standardized experimental protocols, offers researchers and drug development professionals a reliable and comprehensive resource. A thorough understanding of these properties is paramount for the safe and effective utilization of this compound in the laboratory and for the successful development of novel chemical entities.

References

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - Diethyl Cyanomethylphosphonate, 96%. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 75676, Diethyl (cyanomethyl)phosphonate. Retrieved from [Link]

-

Szabo-Scandic. (2023). Diethyl (cyanomethyl)phosphonate-SDS-MedChemExpress. Retrieved from [Link]

-

SLS - Lab Supplies. (n.d.). Diethyl cyanomethylphosphonate | D91705-50G | SIGMA-ALDRICH. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of 9 with crystal structure. Diethyl (cyanomethyl)phosphonate.... Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Diethyl cyanomethylphosphonate. Retrieved from [Link]

-

LibreTexts Chemistry. (2022). 5.4C: Step-by-Step Procedures for Vacuum Distillation. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). IR Spectroscopy of Liquids. Retrieved from [Link]

-

Iowa State University. (n.d.). NMR Sample Preparation. Retrieved from [Link]

-

Iowa State University. (n.d.). NMR Sample Preparation. Retrieved from [Link]

-

ResearchGate. (2025). Selective Monitoring of Organophosphorus Pesticides by 31P-NMR Spectroscopy: Application to Purity Assay of Technical Products and Concentration Determination of Formulated Samples. Retrieved from [Link]

Sources

- 1. elearn.almamonuc.edu.iq [elearn.almamonuc.edu.iq]

- 2. ASTM D7777 | ASTM Standard Test Method for Density, Relative Density and API Gravity of Liquid [ayalytical.com]

- 3. pubs.aip.org [pubs.aip.org]

- 4. store.astm.org [store.astm.org]

- 5. przyrbwn.icm.edu.pl [przyrbwn.icm.edu.pl]

- 6. mt.com [mt.com]

- 7. Simple method to measure the refractive index of liquid with graduated cylinder and beaker - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. knowledge.reagecon.com [knowledge.reagecon.com]

- 10. chem.uiowa.edu [chem.uiowa.edu]

- 11. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 12. pydio.campus.nd.edu [pydio.campus.nd.edu]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 15. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 16. drawellanalytical.com [drawellanalytical.com]

- 17. m.youtube.com [m.youtube.com]

- 18. ucc.ie [ucc.ie]

Methodological & Application

The Horner-Wadsworth-Emmons Reaction with Dimethyl (cyanomethyl)phosphonate: A Detailed Guide to the Synthesis of α,β-Unsaturated Nitriles

Introduction: Strategic Importance and Advantages

The Horner-Wadsworth-Emmons (HWE) reaction stands as a cornerstone of modern organic synthesis, prized for its reliability in constructing carbon-carbon double bonds.[1] This olefination reaction, a refinement of the classic Wittig reaction, employs phosphonate-stabilized carbanions to react with aldehydes and ketones, yielding predominantly (E)-alkenes.[2] The use of dimethyl (cyanomethyl)phosphonate as the phosphonate reagent is of particular strategic importance for medicinal chemists and material scientists. The resulting α,β-unsaturated nitrile moiety is a versatile functional group, serving as a key building block in the synthesis of pharmaceuticals, agrochemicals, and functional materials.[3]

Key advantages of the HWE reaction over the traditional Wittig reaction include the enhanced nucleophilicity of the phosphonate carbanion, allowing for reactions with a wider range of carbonyl compounds, including sterically hindered ketones.[4] Furthermore, a significant practical advantage lies in the workup: the phosphate byproduct is water-soluble, facilitating a much simpler purification process compared to the often-problematic removal of triphenylphosphine oxide.[5]

This guide provides a comprehensive overview of the HWE reaction using this compound, detailing the underlying mechanism, offering step-by-step experimental protocols, and presenting expert insights into reaction optimization and troubleshooting.

Reaction Mechanism and Stereoselectivity

The efficacy of the Horner-Wadsworth-Emmons reaction is rooted in a well-understood, stepwise mechanism that allows for predictable control over the reaction's outcome. The stereoselectivity, which typically favors the formation of the (E)-alkene, is a direct consequence of the thermodynamic favorability of key intermediates.[2][4]

The reaction proceeds via the following key steps:

-

Deprotonation: The reaction is initiated by the deprotonation of the α-carbon of the this compound by a suitable base. This generates a resonance-stabilized phosphonate carbanion. The choice of base is critical and can influence both the reaction rate and, in some cases, the stereochemical outcome.

-